molecular formula C7H7Cl B120566 Benzyl-2,3,4,5,6-d5 chloride CAS No. 68661-11-0

Benzyl-2,3,4,5,6-d5 chloride

Cat. No. B120566
CAS RN: 68661-11-0
M. Wt: 131.61 g/mol
InChI Key: KCXMKQUNVWSEMD-RALIUCGRSA-N
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Description

Benzyl-2,3,4,5,6-d5 chloride is a deuterated compound, which means that it has hydrogen atoms replaced by deuterium, an isotope of hydrogen. This type of compound is often used in scientific research to trace chemical reactions and to study reaction mechanisms due to the different mass of deuterium compared to hydrogen, which can affect the rate of chemical reactions.

Synthesis Analysis

The synthesis of deuterated compounds can be complex. In the case of benzyl-2,3,4,5,6-d5 chloride, a related compound, 2-(d5-phenyl)benzoyl chloride, was used in a study to understand the mechanism of annulative coupling reactions. The reaction was catalyzed by an iridium complex and did not require an external base, suggesting a facile C-H cleavage step in the reaction mechanism . Another study synthesized benzylpalladium chloride, which, while not deuterated, provides insight into the synthesis of benzyl metal halides, which could be applicable to the synthesis of benzyl-2,3,4,5,6-d5 chloride .

Molecular Structure Analysis

The molecular structure of benzyl-2,3,4,5,6-d5 chloride is not directly discussed in the provided papers. However, the structure of a related compound, a dinuclear ruthenium complex with deuterated ethoxy benzoate ligands, was analyzed using single-crystal X-ray analysis . This study provides an example of how deuterated compounds can be structurally characterized, which is relevant for understanding the structure of benzyl-2,3,4,5,6-d5 chloride.

Chemical Reactions Analysis

The chemical reactions involving benzyl-2,3,4,5,6-d5 chloride are not directly reported in the provided papers. However, the annulative coupling reaction using 2-(d5-phenyl)benzoyl chloride suggests that deuterated benzyl chlorides can participate in complex reactions without the need for an external base and that the deuterium labeling can provide insights into the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-2,3,4,5,6-d5 chloride are not detailed in the provided papers. However, the stability and spectral properties of benzylpalladium chloride , as well as the crystal structure and spectroscopic characterization of other benzyl compounds , can provide indirect information about the properties that benzyl-2,3,4,5,6-d5 chloride might exhibit. For instance, the stability of benzyl metal halides and their spectroscopic properties can be indicative of how the deuterated version of the compound might behave in various conditions.

Scientific Research Applications

Catalysis and Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in the annulative coupling of arylbenzoyl chlorides with alkynes. This process, catalyzed by Iridium, leads to the selective formation of phenanthrene derivatives, demonstrating the compound's utility in complex organic transformations (Nagata et al., 2014).

Green Chemistry Applications

Benzyl-2,3,4,5,6-d5 chloride is also utilized in green chemistry applications. For example, it is used in the ultrasound-assisted synthesis of anti-tubercular scaffolds, highlighting its role in synthesizing novel derivatives with significant anti-tubercular activity (Nimbalkar et al., 2018).

Carbonylation Reactions

Additionally, it is involved in carbonylation reactions catalyzed by water-soluble palladium phosphine complexes. Such reactions are crucial for producing phenylacetic acid, illustrating the compound's importance in carbonyl chemistry (Okano et al., 1989).

Advanced Oxidation Processes

In environmental science, benzyl-2,3,4,5,6-d5 chloride is a subject of study in advanced oxidation processes. Research on its degradation, transformation products, and toxicity evaluation contributes to understanding the environmental impact and remediation strategies for similar compounds (Huang et al., 2017).

Safety And Hazards

Benzyl-2,3,4,5,6-d5 chloride is classified as a toxic and corrosive substance . It has hazard statements including H226, H302, H315, H317, H318, H331, H335, H350, and H373 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXMKQUNVWSEMD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583856
Record name 1-(Chloromethyl)(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-2,3,4,5,6-d5 chloride

CAS RN

68661-11-0
Record name 1-(Chloromethyl)(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-11-0
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